![molecular formula C13H9NOS B578580 2-(苯并[b]噻吩-2-基)吡啶-3-醇 CAS No. 1261973-39-0](/img/structure/B578580.png)

2-(苯并[b]噻吩-2-基)吡啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

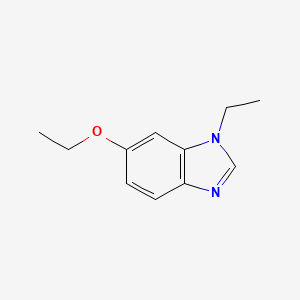

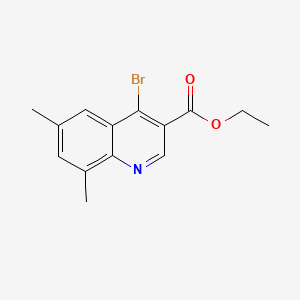

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound with the empirical formula C13H9NS . It is a solid substance with a molecular weight of 211.28 . The compound is also known by the synonym 2-(Benzo[b]thiophen-2-yl)pyridine .

Synthesis Analysis

The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds has been reported in the literature . For instance, 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds were prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis . The solid-state structure of one of the compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is characterized by the presence of a benzo[b]thiophene moiety attached to a pyridine ring . The compound’s structure can be represented by the SMILES stringc1ccc(nc1)-c2cc3ccccc3s2 . Chemical Reactions Analysis

The compound exhibits major absorption bands that were assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups . Furthermore, the chelated compounds exhibited dominant low-energy absorption bands resulting from the reinforcement of ICT transitions that correspond to the o-carborane moieties through the restriction of aromatic-ring free rotation .Physical And Chemical Properties Analysis

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a solid substance with a melting point of 123-127 °C . The compound has a molecular weight of 211.28 .科学研究应用

Photophysical Properties

The compound has been studied for its photophysical properties . The planarity of the aryl groups appended to the o-carborane in the compound decisively affects the efficiency of radiative decay based on intramolecular charge transfer (ICT) involving the o-carborane . This property makes it a potential candidate for optoelectronic materials for various functional and photonic applications .

Structural Formation of Aromatic Rings

The compound has been used to study the impact of the structural formation of aromatic rings on photophysical properties . The compound’s structure was fully characterised by multinuclear NMR spectroscopy and elemental analysis .

Intramolecular Charge Transfer (ICT)

The compound exhibits interesting ICT transitions between the o-carboranes and their aryl groups . This property is particularly important in the field of molecular electronics and photonics .

Photoluminescence Emissions

The compound has been studied for its photoluminescence emissions . The compound showed an intense emission, assignable to ICT transition between the aryl and o-carborane moieties, in both solution and film states .

Optoelectronic Materials

The compound has been investigated as a novel family of optoelectronic materials for various functional and photonic applications . They possess excellent thermal and electrochemical stabilities .

Antimicrobial Potential

Some compounds related to “2-(Benzo[b]thiophen-2-yl)pyridin-3-ol” were found to possess promising antimicrobial potential . This suggests that the compound could be further developed for antimicrobial applications .

作用机制

While the specific mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is not mentioned in the search results, the compound’s photophysical properties have been studied . The compound did not exhibit photoluminescence emissions in toluene at 298 K, but showed emissions at around 450 nm in solution at 77 K, invoked by radiative ICT transitions .

安全和危害

未来方向

The photophysical results for these o-carboranyl compounds reveal that the planarities of the aryl groups appended to the o-carborane decisively affect the efficiency of radiative decay based on ICT involving the o-carborane . This suggests potential future directions for research into the properties and applications of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and related compounds.

属性

IUPAC Name |

2-(1-benzothiophen-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDYHYKUILJHAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682901 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[b]thiophen-2-yl)pyridin-3-ol | |

CAS RN |

1261973-39-0 |

Source

|

| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)